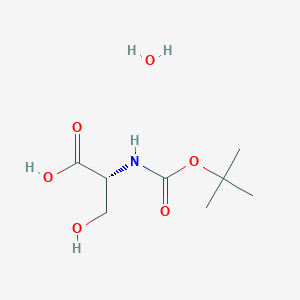

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

化学反応の分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: NaBH4, LiAlH4

Deprotection: TFA

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a hydroxyl compound

Deprotection: Formation of the free amine

科学的研究の応用

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein structure by providing protected amino acid derivatives.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block for more complex molecules.

作用機序

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthetic procedures. When the Boc group is removed under acidic conditions, the free amine is regenerated, allowing for further functionalization or incorporation into larger molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

類似化合物との比較

Similar Compounds

N-Boc-amino acids: Similar to ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, these compounds feature a Boc-protected amino group.

Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group for amines.

Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group for amines.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate is unique due to its specific structure, which includes a hydroxyl group in addition to the Boc-protected amino group. This dual functionality allows for more versatile synthetic applications, as the hydroxyl group can be further modified or used in additional reactions .

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, commonly referred to as (R)-Boc-Serine hydrate, is a chiral amino acid derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropanoic acid moiety, and an amino group. Its molecular formula is C8H17NO6 with a molecular weight of approximately 223.22 g/mol.

Structural Characteristics

The structural characteristics of (R)-Boc-Serine hydrate contribute to its biological activity:

- Chirality : The presence of a chiral center allows for specific interactions with biological molecules.

- Functional Groups : The hydroxyl and amine groups facilitate hydrogen bonding, enhancing its reactivity and interaction with various biomolecules.

The biological activity of (R)-Boc-Serine hydrate is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The Boc-protected amine can inhibit certain enzymes, which may be critical in metabolic pathways.

- Protein Synthesis : As a derivative of L-serine, it plays a role in protein synthesis and the production of phospholipids.

- Therapeutic Potential : Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it relevant for therapeutic applications.

Case Studies and Research Findings

-

Synthesis and Application in Peptide Chemistry :

- (R)-Boc-Serine hydrate serves as a valuable building block for synthesizing peptides containing L-serine. The Boc group protects the amine functionality during peptide assembly, allowing selective removal under specific conditions to facilitate further reactions.

- Biological Activity Exploration :

-

Comparative Studies :

- Comparative studies have been conducted to assess the biological activity of (R)-Boc-Serine hydrate against similar compounds. For instance, it has been compared with other serine derivatives to evaluate differences in reactivity and biological interactions.

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C8H17NO6 |

| Molecular Weight | 223.22 g/mol |

| Melting Point | 50 - 52 °C |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 4 |

| Log P (octanol-water partitioning) | -0.24 |

| GI Absorption | High |

| BBB Permeant | No |

Potential Therapeutic Applications

The properties of (R)-Boc-Serine hydrate indicate potential applications in various therapeutic areas:

- Anti-inflammatory Agents : Its ability to inhibit specific enzymes could be harnessed for developing anti-inflammatory drugs.

- Analgesics : The compound's analgesic properties may provide avenues for pain management therapies.

特性

IUPAC Name |

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWGTMHYWJUPM-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。